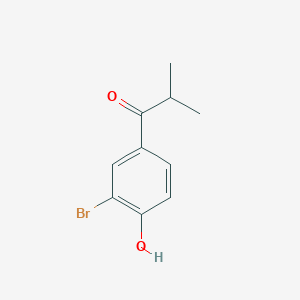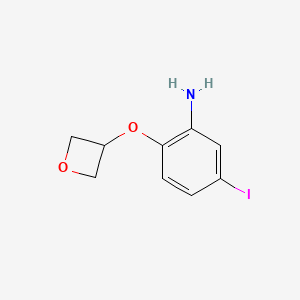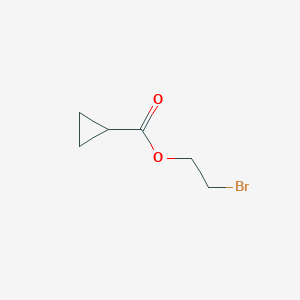
2-Bromoethyl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl cyclopropanecarboxylate is an organic compound with the molecular formula C₆H₉BrO₂ It is a member of the cyclopropane family, characterized by a three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with 2-bromoethanol in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The reaction proceeds via the formation of an intermediate ester, which is then brominated to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
Substitution: Formation of substituted cyclopropanecarboxylates.
Reduction: Formation of cyclopropanemethanol.
Oxidation: Formation of cyclopropanecarboxylic acid or cyclopropanecarbaldehyde.
Scientific Research Applications
2-Bromoethyl cyclopropanecarboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and resins.
Biological Studies: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-Bromoethyl cyclopropanecarboxylate involves its interaction with nucleophiles in biological systems. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Bromocyclopropane: Similar in structure but lacks the ester functionality.
Cyclopropyl bromide: Another related compound with a simpler structure.
Cyclopropanecarboxylic acid: The parent compound without the bromoethyl group.
Uniqueness: 2-Bromoethyl cyclopropanecarboxylate is unique due to its combination of the cyclopropane ring and the bromoethyl ester functionality. This combination imparts distinct reactivity and potential for diverse applications compared to its simpler analogs.
Properties
Molecular Formula |
C6H9BrO2 |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
2-bromoethyl cyclopropanecarboxylate |
InChI |
InChI=1S/C6H9BrO2/c7-3-4-9-6(8)5-1-2-5/h5H,1-4H2 |
InChI Key |
IRGLYXLMMVZWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


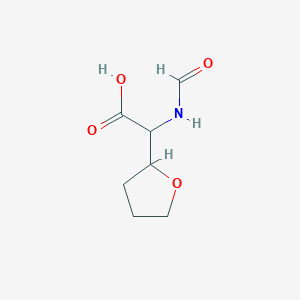
![1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13310833.png)
![1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13310835.png)
![N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13310839.png)
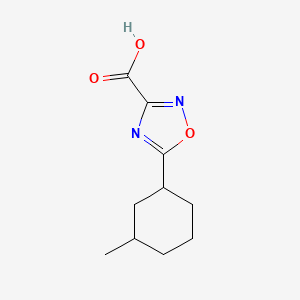

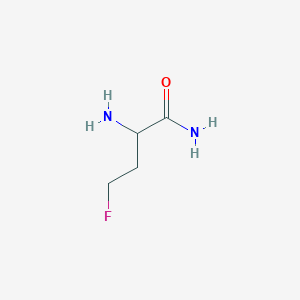
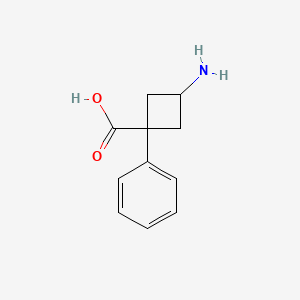
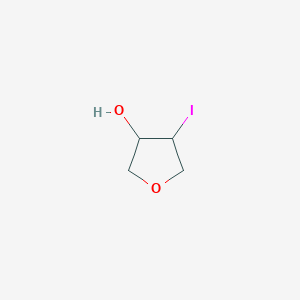
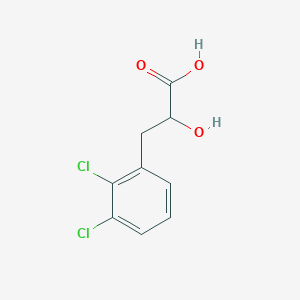
![1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13310897.png)
![2-(Pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310903.png)
